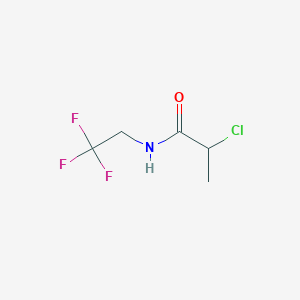

2-chloro-N-(2,2,2-trifluoroethyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(2,2,2-trifluoroethyl)propanamide can be achieved through the following steps :

Reaction of dichloroacetic acid with 2,2,2-trifluoroethanol: This reaction is carried out under anhydrous conditions to produce dichloroacetic acid trifluoroethyl ester.

Reaction of the ester with ammonia: The resulting ester is then reacted with ammonia to form this compound.

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-N-(2,2,2-trifluoroethyl)propanamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Common Reagents and Conditions:

Nucleophiles: Such as amines or thiols for substitution reactions.

Acids or Bases: For hydrolysis reactions.

Major Products Formed:

Substitution Products: Depending on the nucleophile used.

Hydrolysis Products: Carboxylic acids and amines.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactions

Chemical Structure:

- Molecular Formula: C₅H₈ClF₃N₂O

- CAS Number: 1171331-39-7

Reactivity:

This compound undergoes several reactions:

- Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

- Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and amines.

Organic Synthesis

2-Chloro-N-(2,2,2-trifluoroethyl)propanamide serves as an intermediate in the synthesis of more complex molecules. Its unique trifluoroethyl group enhances the stability and lipophilicity of the resulting compounds, making them suitable for various applications.

| Application | Description |

|---|---|

| Synthesis of Pharmaceuticals | Used to create new drugs with improved efficacy. |

| Development of Agrochemicals | Acts as a building block for pesticides and herbicides. |

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential as a pharmacologically active agent. Its mechanism of action involves nucleophilic substitution and hydrolysis reactions that can affect biological pathways.

Case Study:

A study demonstrated that derivatives of this compound showed promising activity against specific cancer cell lines, indicating its potential role in cancer therapeutics .

Proteomics Research

The compound is utilized as a reagent in proteomics to study protein structures and functions. It aids in the modification of proteins for better understanding their interactions and mechanisms.

| Application | Description |

|---|---|

| Protein Labeling | Used to label proteins for tracking and analysis. |

| Structural Analysis | Aids in elucidating protein structure through chemical modifications. |

Industrial Applications

In addition to its research applications, this compound is explored for industrial uses:

- Development of specialty chemicals with unique properties.

- Potential use in manufacturing processes that require stable intermediates.

Wirkmechanismus

The mechanism of action of 2-chloro-N-(2,2,2-trifluoroethyl)propanamide involves its reactivity as an amide. It can interact with various molecular targets through nucleophilic substitution and hydrolysis reactions, affecting biological pathways and processes .

Vergleich Mit ähnlichen Verbindungen

2-Chloro-N-(2,2,2-trifluoroethyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

2,2,2-Trifluoroethyl 2-chloro-2-oxoacetate: Another related compound with a similar trifluoroethyl group.

Uniqueness: 2-Chloro-N-(2,2,2-trifluoroethyl)propanamide is unique due to its specific combination of a trifluoroethyl group and a propanamide structure, which imparts distinct chemical properties and reactivity compared to its analogs .

Biologische Aktivität

2-Chloro-N-(2,2,2-trifluoroethyl)propanamide is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoroethyl group is known to enhance the pharmacological profile of compounds, affecting their solubility, metabolic stability, and biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C5H8ClF3N

- Molecular Weight : 185.57 g/mol

- CAS Number : 1171331-39-7

The presence of the trifluoroethyl group significantly influences the compound's lipophilicity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that this compound may act through the following mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Modulation of Receptor Activity : It may interact with various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

- Hydrolysis Reactions : In aqueous environments, the compound can hydrolyze to form corresponding acids and amines, which may have distinct biological activities.

In Vitro Studies

A series of in vitro studies have demonstrated the compound's efficacy against different cell lines:

- Cytotoxicity : The compound exhibited varying degrees of cytotoxicity across several cancer cell lines. For instance:

| Cell Line | GI50 (μM) | Notes |

|---|---|---|

| MLL-AF9 | 0.55 | Strong proliferation inhibition |

| Control (HM-2) | >10 | Low sensitivity |

Case Studies

- Anti-Cancer Activity : A study focused on the effects of this compound on MLL leukemia cells showed that it effectively inhibited cell growth by blocking key signaling pathways associated with cancer progression .

- Inflammatory Response Modulation : Another investigation highlighted the compound's potential in modulating inflammatory responses in murine models, suggesting a role in reducing pro-inflammatory cytokine production .

Toxicological Profile

Preliminary toxicological assessments indicate that while this compound shows promising biological activity, it also requires careful evaluation regarding its safety profile. In repeated dose toxicity studies, cardiovascular and central nervous system impacts were monitored but not significantly observed at therapeutic doses .

Eigenschaften

IUPAC Name |

2-chloro-N-(2,2,2-trifluoroethyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClF3NO/c1-3(6)4(11)10-2-5(7,8)9/h3H,2H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRNHFORYFCZOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396588 |

Source

|

| Record name | 2-chloro-N-(2,2,2-trifluoroethyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139126-57-1 |

Source

|

| Record name | 2-chloro-N-(2,2,2-trifluoroethyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.